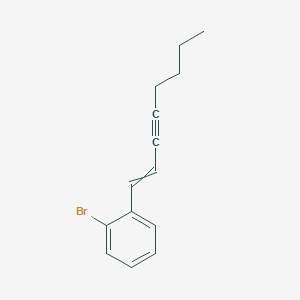![molecular formula C14H25NO7P2 B14276006 {1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) CAS No. 129951-00-4](/img/structure/B14276006.png)
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) is a bisphosphonate compound known for its potent inhibitory effects on farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase . This compound is structurally related to pamidronate and is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) involves the reaction of appropriate amines with phosphonic acid derivatives. The reaction typically requires the use of solvents such as acetonitrile or methanol and may involve catalysts like magnesium ions . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like N-bromosuccinimide (NBS) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions may produce brominated compounds.
Scientific Research Applications
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) has several scientific research applications, including:
Biology: Investigated for its effects on cellular processes involving prenylation.
Medicine: Explored for potential therapeutic applications in diseases related to bone metabolism and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to the active sites of farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase, inhibiting their activity . This inhibition disrupts the synthesis of essential isoprenoid compounds, affecting various cellular processes. The binding is primarily driven by entropy, with the hydrophobic phenylbutyl side-chain playing a crucial role in the interaction .
Comparison with Similar Compounds
Similar Compounds
Pamidronate: A related bisphosphonate with a shorter side-chain.
Alendronate: Another bisphosphonate used in the treatment of bone diseases.
Zoledronate: A potent bisphosphonate with a different side-chain structure.
Uniqueness
{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid) is unique due to its long hydrophobic phenylbutyl side-chain, which enhances its binding affinity to multiple trans-prenyl synthase enzymes . This property distinguishes it from other bisphosphonates and contributes to its potent inhibitory effects.
Properties
CAS No. |
129951-00-4 |
|---|---|
Molecular Formula |
C14H25NO7P2 |
Molecular Weight |
381.30 g/mol |
IUPAC Name |
[1-hydroxy-3-[methyl(4-phenylbutyl)amino]-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C14H25NO7P2/c1-15(11-6-5-9-13-7-3-2-4-8-13)12-10-14(16,23(17,18)19)24(20,21)22/h2-4,7-8,16H,5-6,9-12H2,1H3,(H2,17,18,19)(H2,20,21,22) |
InChI Key |
VFLFYDXGZMGUAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCC1=CC=CC=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
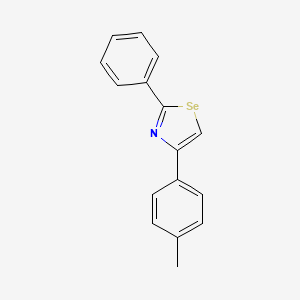
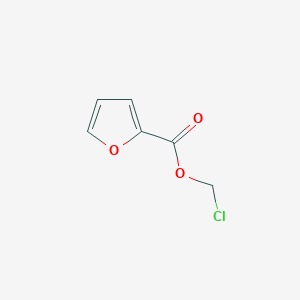
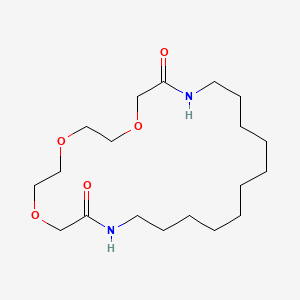
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
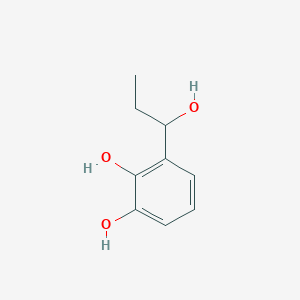
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)

